N-Benzylpiperidine-4-sulfonamide hydrochloride
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Overview
Description
Synthesis Analysis
Piperidines, which include N-Benzylpiperidine-4-sulfonamide hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2S.ClH/c15-17 (16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2;1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are key to the synthesis of many pharmaceuticals .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoforms
Sulfonamide compounds have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoforms, crucial for understanding their potential therapeutic applications. For instance, novel acridine and bis-acridine sulfonamides synthesized from sulfonamide intermediates exhibited effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest the potential for designing inhibitors targeting specific CA isoforms, relevant in treating conditions like glaucoma, epilepsy, and cancer (Ulus et al., 2013).
Environmental Degradation of Sulfonamides
Research on the environmental fate of sulfonamides has highlighted microbial strategies for degrading these compounds, which often persist in the environment and may contribute to antibiotic resistance. A study on Microbacterium sp. strain BR1 showed an unusual degradation pathway for sulfamethoxazole and other sulfonamides, initiated by ipso-hydroxylation. This process leads to the fragmentation of the parent compound, indicating a microbial adaptation to eliminate sulfonamide antibiotics from the environment (Ricken et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Given the importance of piperidines in drug design and the pharmaceutical industry, there is a continuous need for the development of efficient compounds for neurodegenerative disorder management . This includes the synthesis and modification of drugs like N-Benzylpiperidine-4-sulfonamide hydrochloride .
Properties
IUPAC Name |
N-benzylpiperidine-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZGEIWAZCWASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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